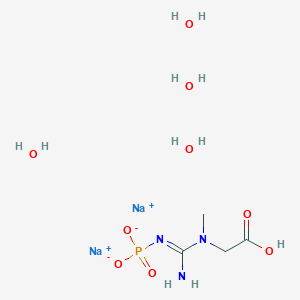methanone CAS No. 1114872-46-6](/img/structure/B2991622.png)
[4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C23H17BrFNO3S and its molecular weight is 486.36. The purity is usually 95%.
BenchChem offers high-quality [4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Detection and Health Impacts
Research on similar compounds, such as benzophenones and parabens, primarily focuses on their environmental presence, potential health impacts, and methods for detection. Benzophenones, for example, are used as UV filters in sunscreens and have raised concerns due to their endocrine-disrupting effects. Studies have developed methods for detecting such compounds in environmental samples and biological matrices (urine, serum, and milk) to assess exposure levels among the general population and specific groups, such as pregnant women and children (Hines et al., 2015; Moos et al., 2014).
Method Development for Substance Detection
The development of sensitive and selective analytical methods for detecting these compounds in various matrices is crucial. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been adapted for this purpose, providing insights into exposure levels and potential health risks associated with these chemicals (Moos et al., 2014).
Impact on Fertility and Pregnancy Outcomes
Some studies have investigated the association between exposure to these compounds and adverse reproductive outcomes. For example, research has explored the effects of environmental phenols and parabens on birth size, indicating that prenatal exposure may impact fetal growth (Wolff et al., 2007). Additionally, the presence of benzophenone-type UV filters in the urine of couples has been associated with reduced fecundity, suggesting that male exposure to certain UV filters may prolong time to pregnancy (Louis et al., 2014).
Summary
Although direct information on the specific chemical compound "4-(4-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" is not available, the methodologies and findings from research on similar compounds provide valuable insights. These include the development of analytical methods for detection, assessment of environmental and health impacts, and understanding the effects on reproductive health. Such research underscores the importance of monitoring and evaluating the effects of chemical compounds on human health and the environment.
作用機序
Target of Action
Similar compounds have been known to targetSqualene–hopene cyclase , an enzyme involved in the cyclization of squalene into hopene .
Mode of Action
This interaction could potentially inhibit or enhance the enzyme’s function, affecting the production of hopene from squalene .
Biochemical Pathways
The compound likely affects the biochemical pathway involving the conversion of squalene into hopene. This pathway is crucial in the biosynthesis of sterols, which are vital components of cell membranes .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interaction with its target enzyme. If it inhibits the enzyme, it could lead to a decrease in the production of hopene, potentially affecting cell membrane integrity. If it enhances the enzyme’s function, it could lead to an increase in hopene production .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .
特性
IUPAC Name |
[4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFNO3S/c1-14-3-9-19(15(2)11-14)23(27)22-13-26(18-7-4-16(24)5-8-18)20-12-17(25)6-10-21(20)30(22,28)29/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJDPZKHVKWITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



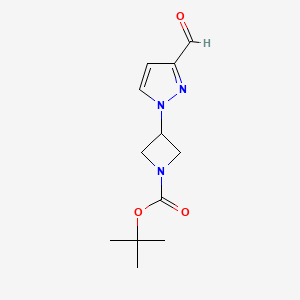
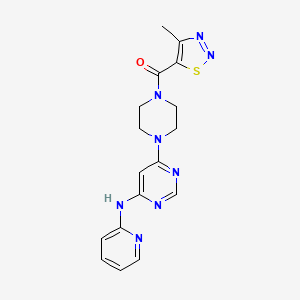
![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/no-structure.png)
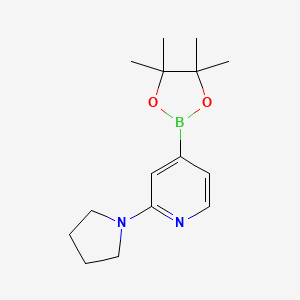
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2991550.png)
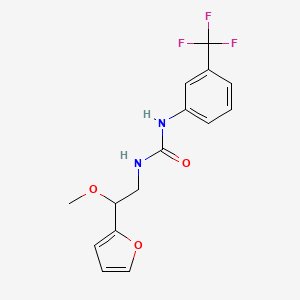
![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2991556.png)


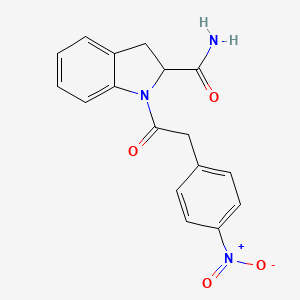
![4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B2991561.png)
